(R)-ZINC-3573

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

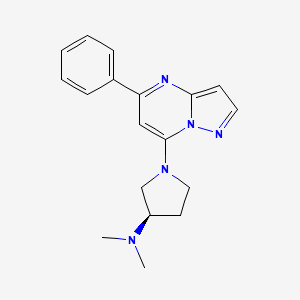

(3R)-N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5/c1-21(2)15-9-11-22(13-15)18-12-16(14-6-4-3-5-7-14)20-17-8-10-19-23(17)18/h3-8,10,12,15H,9,11,13H2,1-2H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBSPAZCFAIBJL-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-ZINC-3573: A Technical Guide to its Mechanism of Action on MRGPRX2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of (R)-ZINC-3573, a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). This document provides a comprehensive overview of its binding, signaling, and functional effects, supported by quantitative data, detailed experimental methodologies, and visual diagrams of key pathways and workflows.

Introduction to MRGPRX2 and this compound

Mas-related G protein-coupled receptor X2 (MRGPRX2) is a receptor expressed on mast cells and small-diameter sensory neurons.[1] It is implicated in a variety of physiological and pathological processes, including itch, pain, inflammation, and pseudo-allergic drug reactions.[1][2][3][4] MRGPRX2 is activated by a wide range of cationic molecules, including endogenous peptides and numerous clinically used drugs.[2]

This compound has been identified as a potent and selective small-molecule agonist of MRGPRX2.[5][6][7] Its selectivity over other GPCRs, including the closely related MRGPRX1, makes it a valuable chemical probe for studying the function of MRGPRX2.[1] The inactive enantiomer, (S)-ZINC-3573, serves as a useful negative control in experiments.[1][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for the activity of this compound on MRGPRX2 from various in vitro assays.

| Parameter | Assay Type | Cell Line | Value | Reference |

| EC50 | PRESTO-Tango | - | 740 nM | [1][5] |

| EC50 | FLIPR Calcium Assay | - | 1 µM | [1] |

| EC50 | MRGPRX2 Agonist Activity | - | 0.74 µM | |

| Ki (for C9 inhibition) | Calcium Mobilization | HEK293 | 43 nM | [3] |

| IC50 (for C9 inhibition) | Degranulation | LAD2 | >1 µM | [3] |

Binding and Activation Mechanism

Cryo-electron microscopy (cryo-EM) studies have provided detailed structural insights into the binding of this compound to MRGPRX2.[2][8]

This compound binds to a negatively charged sub-pocket within the MRGPRX2 binding site. [2][8] This interaction is primarily driven by charge interactions with two key acidic residues: D1845.36 and E1644.60.[2][8] Unlike larger peptide agonists that occupy two sub-pockets, the smaller this compound molecule binds exclusively to this first sub-pocket.[2][3][8] Mutagenesis studies have confirmed that alanine substitution of D1845.38 and E1644.60 impairs the efficacy of this compound.[8]

References

- 1. eubopen.org [eubopen.org]

- 2. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

(R)-ZINC-3573: A Technical Guide to a Selective MRGPRX2 Agonist for Research Applications

(R)-ZINC-3573 is a potent and selective small-molecule agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). This technical guide provides an in-depth overview of its use in research, detailing its mechanism of action, key experimental data, and protocols for its application in studying the physiological and pathological roles of MRGPRX2. Developed through in silico screening, this compound serves as a valuable chemical probe for investigating MRGPRX2-mediated processes such as pain, itch, and pseudo-allergic reactions.[1][2] Its high selectivity over other GPCRs and kinases, coupled with the availability of an inactive enantiomer, (S)-ZINC-3573, makes it an ideal tool for elucidating the specific functions of this receptor.[3]

Core Research Applications

This compound is primarily utilized as a research tool to:

-

Investigate MRGPRX2 Signaling: As a selective agonist, it is instrumental in delineating the downstream signaling pathways activated by MRGPRX2, including the Gq and Gi pathways.[4][5]

-

Study Mast Cell Degranulation: It is used to induce and study IgE-independent degranulation of mast cells, a key process in pseudo-allergic drug reactions and neurogenic inflammation.[2][3]

-

Elucidate the Role of MRGPRX2 in Nociception and Pruritus: By activating MRGPRX2 on sensory neurons, this compound can be used to explore the receptor's role in the sensation of pain and itch.

-

Facilitate Drug Discovery: It serves as a reference agonist in high-throughput screening campaigns to identify novel MRGPRX2 antagonists or modulators.

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for this compound and its inactive control, (S)-ZINC-3573.

| Parameter | This compound | (S)-ZINC-3573 (Negative Control) | Assay Conditions | Reference(s) |

| EC50 | 740 nM | > 100 µM | PRESTO-Tango β-arrestin recruitment assay in HTLA cells. | [3] |

| EC50 | 1 µM | > 100 µM | FLIPR intracellular calcium mobilization assay in HEK-T cells expressing MRGPRX2. | [3] |

| Selectivity | Little to no activity | Not Applicable | Tested against 315 other GPCRs in the PRESTO-Tango assay and 97 representative kinases in the KINOMEscan diversity panel. | [3] |

Mechanism of Action and Signaling Pathways

This compound selectively binds to and activates MRGPRX2. This receptor is known to couple to both Gq and Gi heterotrimeric G proteins.[4][5] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key signal for mast cell degranulation. The Gi pathway activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

MRGPRX2 Signaling Pathway Activated by this compound

Caption: Signaling cascade initiated by this compound binding to MRGPRX2.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

PRESTO-Tango β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MRGPRX2, which serves as a proxy for receptor activation.

Experimental Workflow

Caption: Workflow for the PRESTO-Tango β-arrestin recruitment assay.

Methodology

-

Cell Culture and Plating: HTLA cells, which stably express a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion, are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, puromycin, and hygromycin B. Cells are seeded into 384-well plates at an appropriate density.[6][7]

-

Transfection: Cells are transfected with a plasmid encoding the MRGPRX2-Tango construct using a suitable transfection reagent (e.g., calcium phosphate).[6]

-

Compound Addition: Following a 24-hour incubation period post-transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound or the negative control (S)-ZINC-3573.

-

Incubation: The plates are incubated for an additional 12-16 hours to allow for β-arrestin recruitment, subsequent TEV protease cleavage, and luciferase reporter gene expression.[6]

-

Luminescence Reading: A luciferase substrate (e.g., Bright-Glo) is added to each well, and luminescence is measured using a plate reader. The resulting data is normalized and used to determine the EC50 value.[6]

FLIPR Intracellular Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following MRGPRX2 activation.

Methodology

-

Cell Culture and Plating: HEK-T cells stably expressing MRGPRX2 or LAD2 human mast cells are plated into 384-well, black-walled, clear-bottom plates and cultured overnight.[3]

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 6 Assay Kit) in a buffered saline solution for 1-2 hours at 37°C.[8]

-

Compound Addition and Measurement: The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. Baseline fluorescence is measured, after which a solution of this compound is automatically added to the wells. The fluorescence intensity is then monitored in real-time to detect the transient increase in intracellular calcium.

-

Data Analysis: The change in fluorescence is quantified and plotted against the concentration of this compound to determine the EC50 for calcium mobilization.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a measure of degranulation.

Methodology

-

Cell Culture: LAD2 human mast cells are cultured in StemPro-34 medium supplemented with stem cell factor.

-

Cell Stimulation: Cells are washed and resuspended in a buffered solution (e.g., Tyrode's buffer). They are then incubated with varying concentrations of this compound for 30-40 minutes at 37°C to induce degranulation.[9][10]

-

Sample Collection: The cells are centrifuged, and the supernatant (containing the released β-hexosaminidase) is collected. The remaining cell pellet is lysed to determine the total cellular content of the enzyme.[9]

-

Enzymatic Assay: The supernatant and cell lysate are incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). The reaction is stopped, and the absorbance of the product is measured at 405 nm.[9]

-

Calculation: The percentage of β-hexosaminidase release is calculated as the amount in the supernatant divided by the total amount (supernatant + lysate), after correcting for background release.

Conclusion

This compound is a highly selective and potent agonist of MRGPRX2, making it an indispensable tool for researchers in the fields of immunology, neuroscience, and pharmacology. Its well-characterized activity and the availability of a stereoisomeric negative control allow for precise investigation of MRGPRX2 function. The experimental protocols outlined in this guide provide a framework for utilizing this compound to further our understanding of the physiological and pathological processes mediated by this important receptor.

References

- 1. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mast Cells and Mas-related G Protein-coupled Receptor X2: Itching for Novel Pathophysiological Insights to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

- 7. addgene.org [addgene.org]

- 8. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abmgood.com [abmgood.com]

- 10. Accurate quantification of β-hexosaminidase released from laboratory of allergic diseases 2 cells via liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-ZINC-3573: A Selective Agonist for Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) has emerged as a critical receptor in non-IgE-mediated mast cell activation, playing a significant role in innate immunity, neurogenic inflammation, pain, and pruritus.[1][2] This receptor is activated by a variety of endogenous and exogenous ligands, including neuropeptides and certain drugs, leading to mast cell degranulation and the release of inflammatory mediators. The identification of selective agonists for MRGPRX2 is crucial for elucidating its physiological and pathological functions and for the development of novel therapeutics. (R)-ZINC-3573 is a potent and selective small-molecule agonist of MRGPRX2, making it an invaluable chemical probe for studying this receptor.[3] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it activates, and detailed experimental protocols for its characterization.

Pharmacological Profile of this compound

This compound was identified through in silico screening and subsequent experimental validation as a selective agonist for MRGPRX2.[4] Its activity is stereospecific, with the (S)-enantiomer being essentially inactive.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its inactive enantiomer, (S)-ZINC-3573.

Table 1: In Vitro Potency of ZINC-3573 Enantiomers at MRGPRX2

| Compound | Assay | EC50 | Reference |

| This compound | PRESTO-Tango | 740 nM | |

| This compound | FLIPR (Calcium) | 1 µM | |

| (S)-ZINC-3573 | PRESTO-Tango | > 100 µM | |

| (S)-ZINC-3573 | FLIPR (Calcium) | > 100 µM |

Table 2: Selectivity Profile of this compound

| Target Class | Assay | Number of Targets Screened | Off-Target Activity | Reference |

| GPCRs | PRESTO-Tango GPCRome | 315 | No significant off-target activity | |

| Kinases | DiscoverX KINOMEscan (at 10 µM) | 97 | BTK (Kd = 27 µM), MAPK8 (Kd = 19 µM), MAPK10 (Kd > 30 µM) |

MRGPRX2 Signaling Pathways Activated by this compound

MRGPRX2 is known to couple to multiple G protein subtypes, primarily Gαq and Gαi, leading to the activation of downstream signaling cascades.[6][7] Agonist binding can also trigger β-arrestin recruitment, which is involved in receptor desensitization and internalization.[6][8]

G Protein-Mediated Signaling

Activation of MRGPRX2 by this compound leads to the engagement of Gαq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores.[1][6] This increase in cytosolic calcium is a key trigger for mast cell degranulation. The Gαi pathway, on the other hand, can inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[6]

β-Arrestin-Mediated Signaling

In addition to G protein coupling, agonist binding to MRGPRX2 can lead to the recruitment of β-arrestins.[6][8] β-arrestins play a role in receptor desensitization by uncoupling the receptor from G proteins and promoting its internalization.[6] This process helps to terminate the signaling cascade.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

General Experimental Workflow

The characterization of this compound as an MRGPRX2 agonist typically follows a tiered approach, starting with primary screening for receptor activation and followed by secondary assays to confirm selectivity and functional effects in relevant cell types.

PRESTO-Tango β-Arrestin Recruitment Assay

The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output) assay is a high-throughput method to measure G protein-independent β-arrestin recruitment to a GPCR of interest.[4]

Principle: This assay utilizes a modified GPCR that has a C-terminal fusion of a TEV protease cleavage site followed by a tetracycline-controlled transactivator (tTA).[9] Agonist-induced recruitment of a β-arrestin-TEV protease fusion protein leads to the cleavage of the tTA, which then translocates to the nucleus and drives the expression of a luciferase reporter gene.[9]

Methodology:

-

Cell Culture and Transfection: HTLA cells, which stably express a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion, are cultured in DMEM supplemented with 10% FBS, penicillin-streptomycin, puromycin, and hygromycin B.[10]

-

Cells are plated in 384-well plates and transfected with the MRGPRX2-Tango construct using a suitable transfection reagent (e.g., calcium phosphate).[10]

-

Compound Addition: After overnight incubation post-transfection, the medium is replaced with fresh DMEM containing 1% FBS. This compound, dissolved in an appropriate vehicle (e.g., DMSO), is added to the wells at various concentrations.[10]

-

Incubation: The plates are incubated overnight at 37°C to allow for β-arrestin recruitment, tTA cleavage, and luciferase expression.[9][10]

-

Luminescence Measurement: The medium is removed, and a luciferase substrate (e.g., Bright-Glo) is added to each well. After a 20-minute incubation at room temperature, luminescence is measured using a plate reader.[10]

-

Data Analysis: The luminescence signal is normalized to a vehicle control and plotted against the concentration of this compound to determine the EC50 value.

FLIPR Calcium Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is used to measure changes in intracellular calcium concentration upon GPCR activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon GPCR-mediated release of intracellular calcium, the dye binds to Ca²⁺ ions, resulting in a significant increase in its fluorescence intensity, which is monitored in real-time by the FLIPR instrument.

Methodology:

-

Cell Plating: HEK293 cells stably expressing MRGPRX2 are plated in 384-well black-walled, clear-bottom plates and cultured overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., FLIPR Calcium 6 Assay Kit) for 1-2 hours at 37°C.[11] The buffer may also contain an anion-exchange inhibitor like probenecid to prevent dye leakage.[12]

-

Compound Preparation: A separate compound plate is prepared with serial dilutions of this compound in an appropriate assay buffer.

-

FLIPR Measurement: The cell plate and compound plate are placed in the FLIPR instrument. The instrument adds the compound from the source plate to the cell plate and immediately begins to monitor the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity (ΔRFU) is calculated and plotted against the compound concentration to generate a dose-response curve and determine the EC50 value.

Mast Cell Degranulation (β-Hexosaminidase) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a marker of degranulation.

Principle: The LAD2 human mast cell line endogenously expresses MRGPRX2.[3] Upon stimulation with this compound, these cells degranulate, releasing the contents of their granules, including β-hexosaminidase, into the supernatant. The enzymatic activity of β-hexosaminidase is measured using a chromogenic substrate.

Methodology:

-

Cell Culture: LAD2 cells are cultured in StemPro-34 medium supplemented with stem cell factor (SCF).

-

Cell Stimulation: Cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer).[3] The cells are then incubated with various concentrations of this compound for a defined period (e.g., 30-40 minutes) at 37°C.[3]

-

Sample Collection: The cells are centrifuged to pellet them, and the supernatant, containing the released β-hexosaminidase, is collected. The cell pellet is lysed with a detergent (e.g., 1% Triton X-100) to determine the total cellular β-hexosaminidase content.[1]

-

Enzymatic Reaction: The supernatant and cell lysate are incubated with a solution of the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer for 1-1.5 hours at 37°C.[1][13]

-

Reaction Termination and Absorbance Reading: The reaction is stopped by adding a high pH buffer (e.g., glycine buffer).[1][13] The absorbance of the resulting colored product is measured at 405 nm using a plate reader.

-

Data Analysis: The percentage of β-hexosaminidase release is calculated as the ratio of the amount in the supernatant to the total amount (supernatant + cell lysate), after subtracting the background release from unstimulated cells.

Conclusion

This compound is a highly selective and potent agonist of MRGPRX2, making it an indispensable tool for investigating the biology of this receptor. Its well-characterized pharmacological profile and the availability of a stereoisomeric negative control provide a robust system for studying MRGPRX2-mediated signaling and its role in various physiological and pathological processes. The experimental protocols detailed in this guide offer a framework for researchers to further explore the function of MRGPRX2 and to screen for novel modulators of this important therapeutic target.

References

- 1. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRESTO-Tango Assay [protocols.io]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Frontiers | β-arrestin-1 and β-arrestin-2 Restrain MRGPRX2-Triggered Degranulation and ERK1/2 Activation in Human Skin Mast Cells [frontiersin.org]

- 5. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4.10. PRESTO-Tango GPCRome Screen [bio-protocol.org]

- 11. moleculardevices.com [moleculardevices.com]

- 12. moleculardevices.com [moleculardevices.com]

- 13. abmgood.com [abmgood.com]

(R)-ZINC-3573: A Comprehensive Technical Guide to a Selective MRGPRX2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ZINC-3573 is a potent and selective small molecule agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3] This receptor is primarily expressed on mast cells and sensory neurons and is implicated in a variety of physiological and pathological processes, including pain, itch, and pseudo-allergic drug reactions.[4] The discovery of this compound has provided the scientific community with a valuable chemical probe to investigate the pharmacology and physiological roles of MRGPRX2.[5] A key advantage of this probe is the commercial availability of its essentially inactive enantiomer, (S)-ZINC-3573, which serves as an ideal negative control for in vitro and in vivo studies.[5][6]

This technical guide provides an in-depth overview of the discovery, mechanism of action, and pharmacological characterization of this compound. It includes detailed experimental protocols for key assays, a summary of its quantitative data, and visualizations of its signaling pathways and experimental workflows.

Discovery

This compound was identified through an innovative in silico drug discovery approach. Researchers first screened a library of known compounds to identify initial weak agonists of MRGPRX2. These findings were then used to refine a homology model of the receptor, which subsequently guided the virtual screening of millions of commercially available compounds. This structure-based drug design strategy led to the identification of the ZINC-3573 scaffold as a promising candidate. Subsequent chemical synthesis and chiral separation yielded the active (R)-enantiomer and the inactive (S)-enantiomer.[5]

Mechanism of Action

This compound acts as a selective agonist at the MRGPRX2 receptor. Upon binding, it activates downstream signaling pathways, primarily through the coupling to Gαq and Gαi families of G proteins.[7] This dual coupling leads to two key intracellular events:

-

Intracellular Calcium Mobilization: Activation of the Gαq pathway leads to the stimulation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[5]

-

Mast Cell Degranulation: The increase in intracellular calcium, along with other signaling events, culminates in the degranulation of mast cells. This process involves the release of various inflammatory mediators, such as histamine and β-hexosaminidase, from intracellular granules.[2][5]

The binding site of this compound on MRGPRX2 has been elucidated through cryo-electron microscopy (cryo-EM). The small molecule binds to a negatively charged sub-pocket within the receptor, forming key interactions with acidic residues D184 and E164.[7][8]

Signaling Pathway

The activation of MRGPRX2 by this compound initiates a cascade of intracellular events mediated by Gq and Gi proteins. The following diagram illustrates this signaling pathway.

Caption: MRGPRX2 signaling cascade upon activation by this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound and its inactive enantiomer, (S)-ZINC-3573.

Table 1: In Vitro Potency and Efficacy of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| PRESTO-Tango β-arrestin recruitment | HEK293T | EC₅₀ | 740 nM | [4] |

| FLIPR Calcium Mobilization | HEK293T | EC₅₀ | 1 µM | [4] |

| β-hexosaminidase Degranulation | LAD2 Mast Cells | EC₅₀ | ~1 µM | [5] |

| Intracellular Calcium Release | LAD2 Mast Cells | EC₅₀ | ~1 µM | [5] |

Table 2: Selectivity Profile of this compound

| Target Class | Number of Targets Screened | Concentration | Activity | Reference |

| GPCRs | 315 | 10 µM | No significant agonism | [5] |

| Kinases | 97 | 10 µM | Minimal inhibition of 3 kinases | [5] |

Table 3: Activity of the Inactive Enantiomer, (S)-ZINC-3573

| Assay Type | Cell Line | Concentration | Activity | Reference |

| PRESTO-Tango β-arrestin recruitment | HEK293T | Up to 100 µM | No significant activity | [6] |

| FLIPR Calcium Mobilization | HEK293T | Up to 100 µM | No significant activity | [4] |

| β-hexosaminidase Degranulation | LAD2 Mast Cells | Not specified | No significant degranulation | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PRESTO-Tango β-arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MRGPRX2 receptor.

Caption: Workflow for the PRESTO-Tango β-arrestin recruitment assay.

Methodology:

-

Cell Culture: HTLA cells, which are HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV fusion protein, are transiently transfected with a plasmid encoding the MRGPRX2-Tango construct.

-

Plating: Transfected cells are plated in 384-well white, clear-bottom plates at a density of approximately 20,000 cells per well and incubated overnight.

-

Compound Addition: this compound, (S)-ZINC-3573, or a vehicle control (DMSO) is added to the wells to achieve a range of final concentrations.

-

Incubation: The plates are incubated for 12-16 hours at 37°C in a humidified incubator with 5% CO₂.

-

Luminescence Measurement: After incubation, a luciferase substrate is added to each well, and luminescence is measured using a plate reader.

-

Data Analysis: The luminescence signal is normalized to the vehicle control, and the data are fitted to a four-parameter logistic equation to determine the EC₅₀ value.

FLIPR Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Caption: Workflow for the FLIPR calcium mobilization assay.

Methodology:

-

Cell Culture and Plating: HEK293T cells stably or transiently expressing MRGPRX2 are plated in 384-well black, clear-bottom plates and grown to confluency.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Addition and Fluorescence Measurement: The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. A baseline fluorescence is recorded before the automated addition of this compound, (S)-ZINC-3573, or vehicle control. The fluorescence intensity is then monitored in real-time for several minutes to capture the calcium flux.

-

Data Analysis: The change in fluorescence is calculated relative to the baseline. The peak fluorescence response is plotted against the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ value.

Mast Cell Degranulation (β-hexosaminidase Release) Assay

This assay quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant.

Caption: Workflow for the mast cell degranulation assay.

Methodology:

-

Cell Culture: The human mast cell line LAD2 is cultured in appropriate media.

-

Cell Preparation: Cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer).

-

Compound Stimulation: The cell suspension is incubated with various concentrations of this compound, (S)-ZINC-3573, or a positive control (e.g., substance P) for 30 minutes at 37°C to induce degranulation.

-

Sample Collection: The cells are pelleted by centrifugation, and the supernatant containing the released β-hexosaminidase is collected. A separate aliquot of cells is lysed to determine the total cellular β-hexosaminidase content.

-

Enzymatic Assay: The supernatant and the cell lysate are incubated with a chromogenic substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Absorbance Measurement: The reaction is stopped, and the absorbance of the product is measured at 405 nm.

-

Data Analysis: The percentage of β-hexosaminidase release is calculated as the amount in the supernatant divided by the total amount in the cell lysate, after subtracting the background from unstimulated cells. The data are then plotted against the compound concentration to determine the EC₅₀ value.

Conclusion

This compound is a well-characterized, potent, and selective agonist of MRGPRX2. Its discovery through a structure-based approach and the availability of its inactive enantiomer make it an invaluable tool for researchers studying the role of MRGPRX2 in health and disease. This technical guide provides the necessary information for its effective use in the laboratory, from understanding its mechanism of action to applying the detailed experimental protocols for its pharmacological characterization.

References

- 1. (R)-ZINC 3573 | Mas-Related G Protein-Coupled Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. eubopen.org [eubopen.org]

- 5. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]

(R)-ZINC-3573: A Technical Guide for Researchers

(R)-ZINC-3573 is a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in pain, itch, and pseudo-allergic reactions.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (R)-Dimethyl-[1-(5-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-pyrrolidin-3-yl]-amine, is a synthetic organic compound. Its structure is characterized by a pyrazolopyrimidine core linked to a chiral pyrrolidine ring. The (R)-enantiomer is the active form, while the (S)-enantiomer, (S)-ZINC-3573, is inactive and serves as a valuable negative control for in vitro and in vivo studies.[4]

A summary of its key chemical and physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (R)-Dimethyl-[1-(5-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-pyrrolidin-3-yl]-amine | |

| Synonyms | (R)-ZINC72453573, (R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine | [5] |

| Chemical Formula | C₁₈H₂₁N₅ | |

| Molecular Weight | 307.39 g/mol | [5] |

| Exact Mass | 307.1797 | |

| CAS Number | 2089389-15-9 | [5] |

| SMILES | CN(C)[C@H]1CN(C2=CC(C3=CC=CC=C3)=NC4=CC=NN24)CC1 | [5] |

| InChI Key | XKBSPAZCFAIBJL-OAHLLOKOSA-N | [5][6][7][8] |

| Appearance | White to beige powder | [5] |

| Purity | ≥98% (HPLC) | [5] |

| Solubility | DMSO: 5 mg/mL (warmed) | [5] |

| Storage Temperature | 2-8°C | [5] |

Biological Activity and Selectivity

This compound is a highly selective agonist for the human MRGPRX2 receptor, with a half-maximal effective concentration (EC₅₀) of 740 nM.[3] It displays high selectivity for MRGPRX2 over a panel of more than 350 other G protein-coupled receptors (GPCRs), including the closely related MRGPRX1.[2][9] The compound's (S)-enantiomer shows negligible activity at MRGPRX2 at concentrations up to 100 µM.[10]

The primary biological effect of this compound is the activation of MRGPRX2, which is predominantly expressed on mast cells and sensory neurons.[2] This activation triggers downstream signaling cascades, leading to cellular responses such as intracellular calcium mobilization and mast cell degranulation, which involves the release of histamine and other inflammatory mediators.[2][9][11]

A summary of the biological activity of this compound is presented in Table 2.

| Parameter | Value | Cell Line | Assay | Reference |

| MRGPRX2 Agonism (EC₅₀) | 740 nM | - | - | [3] |

| Cellular Response | Induces intracellular calcium release | LAD2 mast cells | - | [2][9] |

| Cellular Response | Induces degranulation | LAD2 mast cells | - | [2][9] |

| (S)-enantiomer Activity | Negligible (up to 100 µM) | - | - |

Signaling Pathway

Upon binding of this compound, MRGPRX2 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. MRGPRX2 has been shown to couple to both Gq/11 and Gi/o pathways. The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.

Caption: MRGPRX2 signaling cascade upon activation by this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of MRGPRX2 by this compound.

Caption: Workflow for the intracellular calcium mobilization assay.

Methodology:

-

Cell Seeding: Seed cells expressing MRGPRX2 (e.g., HEK293 cells stably transfected with MRGPRX2 or LAD2 mast cells) into a 96-well black, clear-bottom plate at an appropriate density and culture overnight.

-

Dye Loading: The following day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Washing: After incubation, gently wash the cells twice with the buffer to remove any extracellular dye.

-

Compound Addition: Prepare serial dilutions of this compound. Add the compound solutions to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader capable of kinetic reading (e.g., FlexStation or FLIPR). Record the fluorescence signal before and after the addition of the compound.

-

Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of β-hexosaminidase, an enzyme stored in mast cell granules, as a marker of degranulation.

Caption: Workflow for the mast cell degranulation assay.

Methodology:

-

Cell Seeding: Plate mast cells (e.g., LAD2) in a 96-well plate.

-

Stimulation: Treat the cells with various concentrations of this compound for 30 minutes at 37°C. Include a positive control for maximal degranulation (e.g., Triton X-100) and a negative control (buffer alone).

-

Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase. Lyse the remaining cells in the pellet with a lysis buffer to measure the total cellular β-hexosaminidase content.

-

Enzymatic Reaction: In a separate plate, incubate the supernatant and cell lysate samples with a chromogenic substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

-

Measurement: After incubation, stop the reaction with a stop solution and measure the absorbance at 405 nm.

-

Data Analysis: The percentage of degranulation is calculated as the amount of β-hexosaminidase in the supernatant divided by the total amount (supernatant + cell lysate), multiplied by 100.

Conclusion

This compound is a critical tool for studying the biology of MRGPRX2. Its high selectivity and well-characterized activity, along with the availability of an inactive enantiomer for control experiments, make it an invaluable probe for elucidating the role of MRGPRX2 in various physiological and pathophysiological processes. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound and to screen for novel modulators of MRGPRX2.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. eubopen.org [eubopen.org]

- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. benchchem.com [benchchem.com]

- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 7. MRGPRX2 activation as a rapid, high-throughput mechanistic-based approach for detecting peptide-mediated human mast cell degranulation liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound - Immunomart [immunomart.com]

The (R)-ZINC-3573 Binding Pocket on MRGPRX2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding pocket of the selective agonist (R)-ZINC-3573 on the Mas-related G protein-coupled receptor X2 (MRGPRX2). It includes a detailed description of the binding interactions, quantitative binding data, experimental protocols for assessing binding and function, and visualizations of the associated signaling pathways and experimental workflows.

The this compound Binding Pocket and Key Interactions

This compound is a selective agonist for MRGPRX2, a receptor implicated in itch, pain, and mast cell-mediated hypersensitivity reactions.[1][2] Structural studies have revealed that this compound binds to a negatively charged sub-pocket within the extracellular vestibule of MRGPRX2, distinct from the canonical agonist binding site of many Family A GPCRs.[1][3]

The binding of this compound is primarily driven by charge interactions with two key acidic residues: Aspartic acid 184 (D1845.36) and Glutamic acid 164 (E1644.60) .[2][3] These residues create a negatively charged environment that accommodates the cationic nature of this compound.[3] Mutagenesis studies have confirmed the critical role of these residues; alanine substitution of D1845.36 and E1644.60 significantly impairs the efficacy of this compound.[2]

Unlike larger peptide agonists that may interact with a second, more hydrophobic sub-pocket, the smaller molecule this compound binds exclusively to this negatively charged sub-pocket 1.[3][4] This specific interaction is crucial for receptor activation and the subsequent initiation of downstream signaling cascades.

Quantitative Binding and Functional Data

The following tables summarize the available quantitative data for this compound and other relevant ligands of MRGPRX2.

Table 1: Potency of this compound on MRGPRX2

| Parameter | Value | Assay System | Reference |

| EC50 | 0.74 µM (740 nM) | PRESTO-Tango concentration response assay | [5][6] |

| EC50 | 1 µM | FLIPR calcium mobilization assay | [5] |

Table 2: Comparative Potency of MRGPRX2 Ligands

| Ligand | Parameter | Value | Assay System | Reference |

| This compound | EC50 | 740 nM | PRESTO-Tango | [5][6] |

| (S)-ZINC-3573 (inactive enantiomer) | EC50 | > 100 µM | PRESTO-Tango and FLIPR | [5] |

| Cortistatin-14 | pA2 | 7.59 | Schild analysis | [7] |

| Substance P | IC50 (inhibition by Compound B) | - | Tryptase release | [7] |

| Compound 48/80 | - | - | - | |

| Icatibant | - | - | - | |

| Codeine | - | - | - |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Intracellular Calcium Mobilization Assay

This protocol is used to measure the increase in intracellular calcium concentration following MRGPRX2 activation.

Materials:

-

MRGPRX2-expressing stable cell line (e.g., HEK293 or CHO-K1)[8]

-

DMEM containing 10% FBS, 100 μg/mL hygromycin B, and 15 μg/mL blasticidin (for cell maintenance)[5]

-

Glass-bottomed, poly-L-lysine coated, black 384-well plates[5]

-

Medium containing 1% dialyzed FBS, 1 μg/mL tetracycline, 100 IU/mL penicillin, and 100 μg/mL streptomycin (for assay)[5]

-

Calcium-sensitive dye (e.g., Fluo-8 AM)[9]

-

Assay buffer (e.g., 0.1% SIR-BSA: 118 mM NaCl, 5 mM KCl, 25 mM HEPES, 5.5 mM glucose, 0.4 mM MgCl2, 1 mM CaCl2, and 1 mg/mL bovine serum albumin)[9]

-

This compound and other test compounds

-

FlexStation 3 or similar fluorescence plate reader[9]

Procedure:

-

Cell Plating: Plate MRGPRX2 stable cells into 384-well plates at a density of 20,000 cells/well in the assay medium and incubate for 24 hours.[5]

-

Dye Loading: Wash the cells and resuspend them in assay buffer supplemented with a calcium-sensitive dye (e.g., 6 μM Fluo-8 AM). Incubate for 1.5 hours at 37°C and 5% CO2.[9]

-

Washing: Wash the cells twice with Ca2+-depleted assay buffer.[9]

-

Compound Addition: Add the test compound (e.g., this compound) at various concentrations to the wells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence in real-time using a fluorescence plate reader.[4]

Mast Cell Degranulation (β-hexosaminidase) Assay

This assay quantifies the release of β-hexosaminidase, a marker of mast cell degranulation, upon MRGPRX2 activation.

Materials:

-

Human mast cell line (e.g., LAD2)[5]

-

Cytokine-depleted medium[10]

-

Human IgE[10]

-

HEPES buffer with 0.04% BSA[10]

-

This compound and other test compounds

-

pNAG (p-Nitrophenyl N-acetyl-β-D-glucosaminide) solution[3]

-

Lysis buffer (e.g., 0.1% Triton X-100)[10]

-

Stop solution (e.g., 0.4 M Glycine)[10]

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed human mast cells at a density of 5-10 x 103 cells/well in a 96-well plate in cytokine-depleted medium containing 100 ng/mL of fresh IgE and incubate overnight.[10]

-

Washing: Wash the cells three times with warm HEPES + 0.04% BSA buffer by centrifuging at 1000 rpm for 5 minutes.[10]

-

Stimulation: Add 10 µL of the test compound (e.g., this compound) or control to the wells and incubate for 30 minutes at 37°C.[10]

-

Supernatant Collection: Centrifuge the plate at 1500 rpm for 3 minutes at 4°C. Carefully remove 50 µL of the supernatant and transfer it to a new 96-well plate.[10]

-

Cell Lysis: Lyse the remaining cells by adding 150 µL of lysis buffer. Transfer 50 µL of the lysate to another new 96-well plate.[10]

-

Enzymatic Reaction: Add 100 µL of pNAG solution to the supernatant and lysate plates and incubate for 90 minutes at 37°C.[10]

-

Stopping the Reaction: Add 50 µL of stop solution to each well.[10]

-

Absorbance Reading: Read the absorbance at 405 nm with a reference filter of 620 nm.[10] The percentage of β-hexosaminidase release is calculated as (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by MRGPRX2 and the general workflows of the experimental protocols.

MRGPRX2 Signaling Pathways

Caption: MRGPRX2 signaling upon this compound binding.

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for the intracellular calcium mobilization assay.

Experimental Workflow: Mast Cell Degranulation Assay

Caption: Workflow for the mast cell degranulation assay.

References

- 1. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]

- 2. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]

- 4. gut.bmj.com [gut.bmj.com]

- 5. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abmgood.com [abmgood.com]

Unveiling the Chiral Pharmacology of ZINC-3573: A Technical Guide to its Enantiomers' Biological Activity

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of the enantiomers of ZINC-3573, a significant chemical probe for the Mas-related G protein-coupled receptor X2 (MRGPRX2). This document is intended for researchers, scientists, and drug development professionals investigating MRGPRX2-mediated signaling in pain, itch, and inflammatory responses.

Introduction

(R)-ZINC-3573 has been identified as a potent and selective agonist for MRGPRX2, a receptor implicated in a variety of physiological and pathophysiological processes, including pseudo-allergic reactions and neurogenic inflammation.[1] Crucially, the biological activity of ZINC-3573 is stereospecific. The (R)-enantiomer is the active form, while the (S)-enantiomer is largely inactive, serving as an ideal negative control for in vitro and in vivo studies.[2][3] This guide summarizes the quantitative pharmacological data, details the experimental protocols for assessing activity, and visualizes the key signaling pathways involved.

Quantitative Pharmacological Data

The differential activity of the (R)- and (S)-enantiomers of ZINC-3573 has been quantified in several key functional assays. The data clearly demonstrates the high potency and stereoselectivity of the (R)-enantiomer for the MRGPRX2 receptor.

| Enantiomer | Assay Type | Cell Line | Potency (EC50) | Reference |

| This compound | PRESTO-Tango | HTLA | 740 nM | [1] |

| FLIPR | LAD2 | 1 µM | [1] | |

| Intracellular Calcium Release | LAD2 | ~1 µM | [4] | |

| Mast Cell Degranulation | LAD2 | Potent | [4] | |

| (S)-ZINC-3573 | PRESTO-Tango | HTLA | > 100 µM | [1] |

| FLIPR | LAD2 | > 100 µM | [1] | |

| Intracellular Calcium Release | LAD2 | Inactive | [2] | |

| Mast Cell Degranulation | LAD2 | Inactive | [2] |

Selectivity Profile of this compound

This compound exhibits remarkable selectivity for MRGPRX2. Screening against a broad panel of other receptors and kinases has confirmed its specificity.

| Target Class | Number Screened | Activity | Reference |

| GPCRs | 315 | Minimal agonist efficacy at 10 µM | [3] |

| Kinases | 97 | Modest inhibition of 3 kinases (IC50 20-30 µM) | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

PRESTO-Tango β-Arrestin Recruitment Assay

This assay quantifies ligand-induced recruitment of β-arrestin to the target receptor, a hallmark of GPCR activation.

Cell Culture and Transfection:

-

HTLA cells, which stably express a β-arrestin2-TEV fusion protein and a tTa-dependent luciferase reporter, are maintained in DMEM with 10% FBS, 2 µg/mL puromycin, and 100 µg/mL hygromycin B.[3]

-

Cells are plated to approximately 50% confluency and then transfected with an MRGPRX2-Tango construct using a suitable method like the calcium phosphate method.[3]

-

The following day, transfected cells are seeded into 384-well plates at a density of 20,000 cells per well.[3]

Compound Treatment and Signal Detection:

-

Cells are treated with various concentrations of this compound or (S)-ZINC-3573.[3]

-

Following an 18-24 hour incubation period, the medium is removed, and a luciferase substrate (e.g., Bright-Glo) is added.[3]

-

Luminescence is measured using a suitable plate reader.[3]

PRESTO-Tango Assay Workflow

FLIPR Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon receptor activation.

Cell Preparation and Dye Loading:

-

LAD2 mast cells are seeded in 96-well or 384-well black-walled, clear-bottom plates.[5]

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.[5][6]

Compound Addition and Fluorescence Measurement:

-

The plate is placed in a FLIPR instrument, which measures fluorescence intensity over time.

-

A baseline fluorescence reading is established before the automated addition of this compound or (S)-ZINC-3573.

-

Changes in fluorescence, indicative of intracellular calcium mobilization, are recorded immediately after compound addition.[7]

FLIPR Calcium Assay Workflow

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Cell Stimulation and Supernatant Collection:

-

LAD2 cells are washed and resuspended in a buffered salt solution (e.g., HEPES buffer).[8]

-

Cells are stimulated with various concentrations of this compound or (S)-ZINC-3573 for a defined period (e.g., 30 minutes) at 37°C.[8]

-

The reaction is stopped by placing the cells on ice, and the cells are pelleted by centrifugation.[9]

-

The supernatant, containing released β-hexosaminidase, is carefully collected.[9]

Enzyme Activity Measurement:

-

Aliquots of the supernatant are incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer.[8][9]

-

The enzymatic reaction is allowed to proceed for a set time (e.g., 90 minutes) at 37°C.[8]

-

The reaction is terminated by the addition of a stop solution (e.g., glycine buffer, pH 10.7), which also induces a color change.[8][9]

-

The absorbance of the resulting p-nitrophenol is measured at 405 nm.[8][9] The percentage of β-hexosaminidase release is calculated relative to total cellular content (determined by lysing the cell pellet).

Signaling Pathway of this compound at MRGPRX2

This compound binding to MRGPRX2 primarily initiates a Gαq/11-mediated signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This rise in intracellular calcium, along with DAG-mediated activation of Protein Kinase C (PKC), ultimately leads to mast cell degranulation.[10][11]

MRGPRX2 Signaling Cascade

Conclusion

The enantiomers of ZINC-3573 represent a valuable toolset for the specific interrogation of MRGPRX2 function. The high potency and selectivity of this compound, coupled with the inactivity of its (S)-enantiomer, provide a robust system for elucidating the role of MRGPRX2 in health and disease. The detailed protocols and pathway information provided in this guide are intended to support and accelerate research in this exciting area.

References

- 1. researchgate.net [researchgate.net]

- 2. Detecting degranulation via hexosaminidase assay [protocols.io]

- 3. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. moleculardevices.com [moleculardevices.com]

- 7. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abmgood.com [abmgood.com]

- 9. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]

- 10. The MRGPR family of receptors in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]

(R)-ZINC-3573: A Technical Guide for Studying Mast Cell Activation via MRGPRX2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of (R)-ZINC-3573 as a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2) to study mast cell activation. This document details the quantitative effects of this compound, experimental protocols for key assays, and the underlying signaling pathways.

Introduction to this compound and MRGPRX2

This compound is a potent and highly selective small molecule agonist for MRGPRX2, a G protein-coupled receptor expressed on mast cells and implicated in IgE-independent allergic and inflammatory responses.[1] Its selectivity makes it a valuable tool for elucidating the specific roles of MRGPRX2 in mast cell biology, distinct from other activation pathways. The enantiomer, (S)-ZINC-3573, serves as a negative control due to its significantly lower activity.[2]

MRGPRX2 is activated by a variety of cationic ligands, including neuropeptides and certain drugs, leading to mast cell degranulation and the release of pro-inflammatory mediators.[3][4] Understanding the mechanism of MRGPRX2 activation by specific agonists like this compound is crucial for developing therapeutics targeting pseudo-allergic reactions, neurogenic inflammation, and other mast cell-driven pathologies.[3]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the activity of this compound in various in vitro assays.

Table 1: Potency of this compound in Cellular Assays

| Assay Type | Cell Line | Parameter | Value | Reference |

| PRESTO-Tango | HEK-T | EC50 | 740 nM | [2] |

| FLIPR Assay | HEK-T | EC50 | 1 µM | [2] |

| Calcium Mobilization | LAD2 | EC50 | Not explicitly stated, but potent induction observed | [1] |

| β-hexosaminidase Release | LAD2 | EC50 | Not explicitly stated, but potent induction observed | [1] |

Table 2: Comparative Activity of this compound and its Enantiomer

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | PRESTO-Tango | HEK-T | EC50 | 740 nM | [2] |

| (S)-ZINC-3573 | PRESTO-Tango | HEK-T | EC50 | > 100 µM | [2] |

| This compound | FLIPR Assay | HEK-T | EC50 | 1 µM | [2] |

| (S)-ZINC-3573 | FLIPR Assay | HEK-T | EC50 | > 100 µM | [2] |

| This compound | β-hexosaminidase Release | LAD2 | Activity | Potent Degranulation | [1] |

| (S)-ZINC-3573 | β-hexosaminidase Release | LAD2 | Activity | No significant degranulation | [1] |

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on mast cell activation are provided below.

Mast Cell Degranulation (β-hexosaminidase Release) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

-

LAD2 human mast cell line

-

This compound and (S)-ZINC-3573

-

Tyrode's buffer or HEPES buffer with 0.04% BSA

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

-

0.1% Triton X-100 lysis buffer

-

Stop solution (e.g., 0.4 M Glycine or 0.1 M Na2CO3/NaHCO3)

-

96-well plates

-

Plate reader (405 nm)

Procedure:

-

Seed LAD2 cells (e.g., 5 x 10^4 cells/well) in a 96-well plate.[5]

-

Wash cells with pre-warmed buffer.

-

Add varying concentrations of this compound or the negative control (S)-ZINC-3573 to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate for 30 minutes at 37°C.[6]

-

Centrifuge the plate to pellet the cells.

-

Carefully transfer a portion of the supernatant to a new 96-well plate.

-

To determine the total β-hexosaminidase content, lyse the cell pellet in the original plate with Triton X-100 solution.[5]

-

Add the PNAG substrate solution to both the supernatant and the cell lysate plates.

-

Incubate at 37°C for 60-90 minutes.[6]

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release: (% Release) = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon MRGPRX2 activation.

Materials:

-

LAD2 cells or other MRGPRX2-expressing cells

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)

-

Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with an injection system

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

Inject varying concentrations of this compound into the wells.

-

Continue to record the fluorescence intensity over time to measure the change in intracellular calcium.

-

Analyze the data by calculating the peak fluorescence response or the area under the curve.

Signaling Pathways and Experimental Workflows

MRGPRX2 Signaling Pathway Activated by this compound

Activation of MRGPRX2 by this compound initiates a signaling cascade primarily through Gαq and Gαi proteins.[4] This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and the subsequent influx of extracellular calcium is a critical step for mast cell degranulation.[7][8]

Caption: MRGPRX2 signaling cascade initiated by this compound.

Experimental Workflow for Assessing Mast Cell Degranulation

The following diagram illustrates a typical workflow for investigating the effect of this compound on mast cell degranulation.

Caption: Workflow for β-hexosaminidase release assay.

Experimental Workflow for Calcium Mobilization Assay

This diagram outlines the steps involved in measuring intracellular calcium changes in response to this compound.

Caption: Workflow for intracellular calcium mobilization assay.

References

- 1. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eubopen.org [eubopen.org]

- 3. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [repository.upenn.edu]

- 5. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

(R)-ZINC-3573: A Technical Guide to a Selective MRGPRX2 Agonist for Pain and Itch Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ZINC-3573 is a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), an orphan GPCR implicated in pain, itch, and neurogenic inflammation.[1][2] Its identification through a structure-based drug discovery approach has provided the scientific community with a valuable chemical probe to investigate the physiological and pathological roles of MRGPRX2.[2] This receptor is primarily expressed in small-diameter neurons of the dorsal root and trigeminal ganglia, as well as in mast cells, where its activation leads to cellular responses such as degranulation and the release of inflammatory mediators.[1]

A key feature of this compound as a chemical probe is the availability of its essentially inactive enantiomer, (S)-ZINC-3573, which serves as an ideal negative control in experiments to ensure that the observed effects are specifically mediated by MRGPRX2.[1][2] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a summary of the signaling pathways it modulates.

Core Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, (S)-ZINC-3573.

| Compound | Target | Assay | Parameter | Value | Reference |

| This compound | MRGPRX2 | PRESTO-Tango | EC50 | 740 nM | [1][2] |

| This compound | MRGPRX2 | FLIPR (Calcium Mobilization) | EC50 | 1 µM | [1][2] |

| (S)-ZINC-3573 | MRGPRX2 | PRESTO-Tango | EC50 | > 100 µM | [1] |

| (S)-ZINC-3573 | MRGPRX2 | FLIPR (Calcium Mobilization) | EC50 | > 100 µM | [1] |

| Compound | Off-Target Kinase | Assay | Parameter | Value | Reference |

| This compound | BTK | KINOMEscan | Kd | 27 µM | [1] |

| This compound | MAPK8 | KINOMEscan | Kd | 19 µM | [1] |

| This compound | MAPK10 | KINOMEscan | Kd | > 30 µM | [1] |

Signaling Pathways

Activation of MRGPRX2 by this compound initiates downstream signaling cascades through the coupling to both Gαq and Gαi subunits of heterotrimeric G proteins. This dual coupling leads to a synergistic cellular response, particularly in mast cells.

Caption: MRGPRX2 signaling cascade initiated by this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

PRESTO-Tango β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR, which serves as a proxy for receptor activation.

Experimental Workflow:

Caption: Workflow for the PRESTO-Tango assay.

Methodology:

-

Cell Culture: HTLA cells, which stably express a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion gene, are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, puromycin, and hygromycin B.

-

Transfection: HTLA cells are plated in 384-well plates and transfected with a plasmid encoding the MRGPRX2-Tango construct using a suitable transfection reagent.

-

Compound Addition: Following overnight incubation to allow for receptor expression, the culture medium is replaced with fresh medium containing varying concentrations of this compound or the negative control (S)-ZINC-3573.

-

Incubation: The plates are incubated overnight at 37°C to allow for receptor activation, β-arrestin recruitment, TEV protease cleavage, and subsequent luciferase reporter gene expression.

-

Luminescence Measurement: The medium is removed, and a luciferase substrate, such as Bright-Glo™, is added to each well. After a brief incubation at room temperature, the luminescence is measured using a plate reader. The resulting data is used to generate dose-response curves and calculate EC50 values.

FLIPR Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPCR activation.

Experimental Workflow:

Caption: Workflow for the FLIPR calcium mobilization assay.

Methodology:

-

Cell Culture: Human mast cell line LAD2 are cultured in appropriate media and plated into 384-well black-walled, clear-bottom microplates.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) for approximately 1 hour at 37°C.

-

Compound Addition and Measurement: The plate is placed in a FLIPR instrument. The instrument adds varying concentrations of this compound or (S)-ZINC-3573 to the wells while simultaneously monitoring the fluorescence intensity. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The change in fluorescence intensity over time is recorded, and the peak response is used to generate dose-response curves and determine EC50 values.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a measure of degranulation.

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols for (R)-ZINC-3573 in an In Vitro Calcium Flux Assay

These application notes provide a detailed protocol for utilizing (R)-ZINC-3573, a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), in an in vitro calcium flux assay. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a potent and selective chemical probe for MRGPRX2, a G protein-coupled receptor implicated in neurogenic inflammation, pain, and itch. Its activation by agonists, such as this compound, triggers a signaling cascade that results in the release of intracellular calcium. Monitoring this calcium mobilization provides a robust method for studying MRGPRX2 activation and identifying novel modulators of this receptor. The inactive enantiomer, (S)-ZINC-3573, serves as an ideal negative control for these experiments.[1]

This compound and its Target: MRGPRX2

-

Chemical Probe: this compound

-

Chemical Formula: C₁₈H₂₁N₅[3]

-

Mechanism of Action: this compound is a selective agonist of MRGPRX2.[5][6][7] MRGPRX2 is a Gαq- and Gαi-coupled receptor.[1] Agonist binding initiates the Gαq-mediated activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃). IP₃ subsequently binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺).

Quantitative Data

The following table summarizes the potency of this compound and its inactive control, (S)-ZINC-3573, in various cellular assays.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | PRESTO-Tango | HEK293 | EC₅₀ | 740 nM | [8] |

| FLIPR Calcium Mobilization | HEK-T (MRGPRX2 expressing) | EC₅₀ | 1 µM | [1][8] | |

| Calcium Mobilization | LAD2 Mast Cells | - | Induces Ca²⁺ release | [1][7][9] | |

| Degranulation | LAD2 Mast Cells | - | Promotes degranulation | [1] | |

| (S)-ZINC-3573 | PRESTO-Tango | HEK293 | EC₅₀ | > 100 µM | |

| FLIPR Calcium Mobilization | HEK-T (MRGPRX2 expressing) | EC₅₀ | > 100 µM | ||

| Degranulation | LAD2 Mast Cells | - | Negligible activity | [3] |

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by the binding of this compound to MRGPRX2, leading to intracellular calcium mobilization.

Experimental Workflow

The diagram below outlines the general workflow for the in vitro calcium flux assay using this compound.

Detailed Experimental Protocol: In Vitro Calcium Flux Assay

This protocol is adapted for use with a Fluorometric Imaging Plate Reader (FLIPR) system and is suitable for cell lines endogenously expressing MRGPRX2 (e.g., LAD2 human mast cells) or recombinant cell lines (e.g., HEK293 or CHO) stably expressing MRGPRX2.

Materials and Reagents

-

Cells: LAD2 cells or a suitable host cell line stably expressing human MRGPRX2.

-

Cell Culture Medium: Appropriate for the chosen cell line (e.g., StemPro-34 for LAD2 cells).

-

This compound: Stock solution in DMSO (e.g., 10 mM).

-

(S)-ZINC-3573 (Negative Control): Stock solution in DMSO (e.g., 10 mM).

-

Positive Control: A known MRGPRX2 agonist (e.g., Substance P, Compound 48/80).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive dye: FLIPR Calcium 6 Assay Kit (or equivalent).

-

Probenecid: (Optional, required for some cell lines like CHO to prevent dye extrusion).

-

Microplates: Black-walled, clear-bottom 384-well plates.

-

FLIPR instrument or equivalent.

Cell Preparation and Plating

-

Culture cells under standard conditions recommended for the specific cell line.

-

On the day of the assay, harvest the cells and resuspend them in the appropriate assay buffer.

-

Plate the cells into a 384-well microplate at a density optimized for a confluent monolayer (for adherent cells) or a suitable concentration for suspension cells (e.g., 0.2 x 10⁵ LAD2 cells in 100 µL).

Dye Loading

-

Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. If using probenecid, add it to the dye solution at the recommended final concentration (typically 2.5 mM).

-

Add an equal volume of the dye solution to each well containing the cells.

-

Incubate the plate for 1-2 hours at 37°C and 5% CO₂.

Compound Preparation

-

Prepare a dilution series of this compound, (S)-ZINC-3573, and the positive control in the assay buffer. The final concentration of DMSO should be kept constant across all wells and should typically not exceed 0.5%.

Calcium Flux Measurement

-

Set up the FLIPR instrument to measure fluorescence changes over time. A typical protocol involves:

-

A baseline reading for 10-20 seconds.

-

Automated addition of the compound dilutions.

-

Continuous fluorescence reading for at least 120 seconds post-addition.

-

-

Place the cell plate and the compound plate into the FLIPR instrument and initiate the assay.

Data Analysis

-

The change in fluorescence intensity over time reflects the intracellular calcium concentration.

-

Calculate the response for each well, typically as the peak fluorescence signal minus the baseline.

-

Plot the response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for this compound.

Storage and Handling of this compound

-

Store this compound as a dry powder or as a stock solution in DMSO (e.g., 10 mM) at -20°C.

-

Limit the number of freeze-thaw cycles for the DMSO stock solution.

-

This compound is soluble in DMSO up to 10 mM.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to study MRGPRX2-mediated calcium signaling and screen for novel modulators of this important receptor.

References

- 1. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ovid.com [ovid.com]

- 4. moleculardevices.com [moleculardevices.com]

- 5. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gut.bmj.com [gut.bmj.com]

- 7. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eubopen.org [eubopen.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for (R)-ZINC-3573 in Mast Cell Degranulation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction